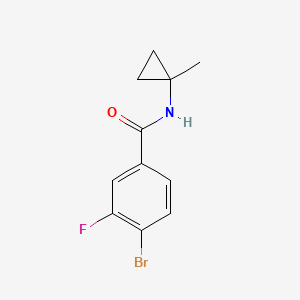

4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide

Description

4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide is a halogenated benzamide derivative characterized by a bromine atom at the 4-position and a fluorine atom at the 3-position of the benzamide ring. The methylcyclopropyl group distinguishes it from other benzamides, likely influencing lipophilicity and pharmacokinetics .

Properties

IUPAC Name |

4-bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO/c1-11(4-5-11)14-10(15)7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPYQFGBYKFRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)NC(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Bromination and Fluorination:

Amidation: The formation of the amide bond by reacting the bromofluorobenzene derivative with 1-methylcyclopropylamine under suitable conditions, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of bromine and fluorine atoms, it can participate in nucleophilic aromatic substitution reactions.

Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to form different derivatives.

Amidation and Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity

One of the primary applications of 4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide is in the development of anticancer agents. The compound has been studied for its ability to inhibit specific protein kinases that are crucial in cancer cell proliferation and survival. For instance, compounds with similar structures have shown promising results in modulating the activity of kinases involved in cancer pathways, suggesting that this compound may possess similar properties .

b. Anti-inflammatory Properties

Research indicates that derivatives of benzamide compounds can exhibit significant anti-inflammatory activities. The structural features of this compound may contribute to its potential as an anti-inflammatory agent, making it a candidate for further investigation in treating inflammatory diseases .

Synthesis Pathways

The synthesis of this compound can be achieved through several chemical reactions:

- Starting Materials : The synthesis typically begins with brominated and fluorinated benzene derivatives.

- Reaction Conditions : Reactions often involve nucleophilic substitution or coupling reactions under controlled conditions to ensure high yield and purity.

Table 1: Summary of Synthesis Pathways

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Bromobenzene, Fluorine source | Mild heat, solvent |

| 2 | Coupling Reaction | Cyclopropyl amine | Base catalyst, reflux |

| 3 | Purification | Column chromatography | Solvent gradient |

Pharmacological Studies

a. In Vivo and In Vitro Studies

Pharmacological studies have highlighted the importance of evaluating the efficacy and safety profile of new compounds like this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, while in vivo studies are essential for understanding its pharmacokinetics and potential side effects .

b. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Modifications to the benzamide core can lead to variations in potency and selectivity against target enzymes or receptors .

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide involves the inhibition of the protein kinase B-Raf. This inhibition disrupts the MAPK/ERK signaling pathway, which is essential for cell growth and proliferation. By targeting B-Raf, the compound can potentially halt the growth of cancer cells that rely on this pathway for survival.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Halogenation Patterns

- 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35, ) Substituents: Bromine (4-position), fluorine (3-position), 6-methylpyridin-2-yl amide group. Synthesis: Yield of 81% via general procedure D, suggesting efficient coupling .

4-Bromo-2-fluoro-N-cyclopropyl-benzamide ()

- Substituents: Bromine (4-position), fluorine (2-position), unsubstituted cyclopropyl amide.

- Key Differences: Fluorine at the 2-position alters electronic effects (e.g., dipole moment) compared to the 3-fluoro substitution in the target compound. The absence of a methyl group on the cyclopropyl may reduce lipophilicity .

Amide Nitrogen Modifications

- N-(2-bromo-3-aryloxypropyl)amines () Substituents: Brominated propylamine side chain.

Structure–Activity Relationship (SAR) Insights

- Halogen Positioning : Bromine at the 4-position is conserved in analogs (e.g., Compound 35, ), likely for steric or electronic effects. Fluorine at 3 vs. 2 positions (target vs. ) may influence hydrogen bonding or metabolic stability.

- Amide Group Impact :

- 1-Methylcyclopropyl : Enhances rigidity and resistance to enzymatic degradation compared to pyridinyl (Compound 35) or phenethyl (Rip-B) groups.

- Pyridinyl vs. Cyclopropyl : Pyridinyl groups (Compound 35) may engage in target-specific interactions (e.g., kinase inhibition), while cyclopropyl groups favor membrane permeability .

Biological Activity

4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with bromine and fluorine substituents, alongside a cyclopropyl group. Its chemical formula is , and it has a molecular weight of approximately 275.12 g/mol. The presence of halogens and the cyclopropyl group contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Cytotoxicity : Preliminary studies suggest that it exhibits cytotoxic effects on various cancer cell lines, potentially through the induction of apoptotic pathways.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.34 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 10.20 | Inhibition of DNA synthesis |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Studies

- Study on MCF-7 Cells : A study demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of 15.63 μM. Flow cytometry analysis indicated that the compound induced apoptosis, as evidenced by increased levels of cleaved caspase-3 .

- A549 Lung Cancer Model : In A549 lung cancer cells, the compound exhibited an IC50 value of 12.34 μM. Mechanistic studies revealed that it caused G1 phase cell cycle arrest, suggesting its potential as a therapeutic agent in lung cancer treatment .

- HeLa Cervical Cancer Study : The compound showed notable cytotoxicity against HeLa cells with an IC50 value of 10.20 μM, supporting its role in inhibiting tumor growth through multiple pathways .

Comparative Analysis

Comparative studies with similar compounds have shown that the presence of bromine and fluorine enhances the lipophilicity and overall potency of this compound compared to other benzamide derivatives:

| Compound | IC50 (μM) | Key Features |

|---|---|---|

| This compound | 15.63 | Halogenated structure enhances activity |

| 4-Chloro-N-(1-methylcyclopropyl)benzamide | 25.00 | Less potent due to lack of fluorine |

| N-(1-Methylcyclopropyl)-3-fluorobenzamide | 30.00 | Lower activity due to missing bromine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.